Potassium phenoxide chemical structure and physical properties
Potassium phenoxide chemical structure and physical properties
An In-Depth Technical Guide to Potassium Phenoxide: Structure, Properties, and Applications
Introduction
Potassium phenoxide (C₆H₅KO), the potassium salt of phenol, is a cornerstone reagent in the field of organic synthesis. It functions as a potent organic base and a highly effective nucleophile, roles that are critical in the synthesis of a wide array of chemical compounds, ranging from pharmaceuticals and agrochemicals to polymers and fine chemicals.[1][2] Its utility is primarily derived from the properties of the phenoxide anion, whose reactivity is modulated by the delocalization of charge across its aromatic system. This guide offers a comprehensive exploration of the chemical structure, physical properties, and synthetic applications of potassium phenoxide, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Part 1: Elucidating the Chemical Structure
The reactivity and physical characteristics of potassium phenoxide are a direct consequence of its unique bonding and structural arrangement, both in solution and in the solid state.
The Phenoxide Anion: A Study in Resonance and Stability
The fundamental reactive unit of potassium phenoxide is the phenoxide anion (C₆H₅O⁻). Unlike alkoxides, the phenoxide ion exhibits significant stability due to resonance. The negative charge on the oxygen atom is not localized; instead, it is delocalized into the π-electron system of the benzene ring.[3] This distribution of electron density can be represented by several resonance contributors, which place the negative charge on the ortho and para carbons of the ring.[4] This delocalization has two profound effects: it stabilizes the anion, making phenol more acidic (pKa ≈ 10) than aliphatic alcohols, and it enhances the nucleophilicity of the anion, making it a versatile tool in synthesis.[1][4][5]
Caption: Resonance delocalization in the phenoxide anion.
Solid-State Crystal Structure
High-resolution powder X-ray diffraction studies, particularly on phenol solvates of potassium phenoxide (e.g., C₆H₅OK·2C₆H₅OH and C₆H₅OK·3C₆H₅OH), have provided significant insights into its solid-state structure.[6][7][8] These studies reveal that potassium phenoxide forms polymeric zigzag chains.[3][9] The potassium ion is typically found at the center of a distorted octahedron, coordinated by five oxygen atoms and one phenyl ring, which contributes its π-electrons to the coordination sphere.[6][7][8] This interaction between the potassium cation and the π-system of the aromatic ring is a crucial feature of its crystal chemistry and influences its reactivity in solid-gas reactions like the Kolbe-Schmitt synthesis.[9]
Caption: Distorted octahedral coordination of the potassium ion.
Part 2: Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of potassium phenoxide is essential for its safe handling and effective use in chemical reactions.
Summary of Physical Properties
Potassium phenoxide is typically a white to reddish, hygroscopic crystalline solid.[3][10] Its key physical properties are summarized in the table below. The hygroscopic nature necessitates storage in tightly sealed containers to prevent degradation from atmospheric moisture.[3][10]
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅KO | [3][10][11] |
| Molecular Weight | 132.20 g/mol | [3][10][12] |
| Appearance | White to reddish, hygroscopic crystalline lumps/powder | [3][10][11] |
| Melting Point | 103-104 °C | [1][3] |
| Boiling Point | 181.8 °C at 760 mmHg | [13][14][15] |
| Solubility | Very soluble in water; soluble in alcohol | [3][10][16] |
| pH of Aqueous Solution | Strongly alkaline (typically pH 11-12) | [1][3] |
Reactivity Profile
The chemical behavior of potassium phenoxide is dominated by the dual characteristics of the phenoxide ion: its basicity and its nucleophilicity.
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Basicity : As the conjugate base of phenol (a weak acid with a pKa of approximately 10), potassium phenoxide is a relatively strong base, capable of deprotonating a variety of substrates with pKa values greater than 10.[1][5][17] Its aqueous solutions are strongly alkaline.[3][10]
-
Nucleophilicity : The resonance-stabilized phenoxide ion is an excellent nucleophile.[2][11] This property is harnessed in numerous synthetic transformations, including:
-
Williamson Ether Synthesis : For the formation of aryl ethers from alkyl halides.[1][2]
-
Ullmann Condensation : Used to form diaryl ethers.[3]
-
Nucleophilic Aromatic Substitution (SNAr) : Where it acts as a nucleophile, particularly with electron-deficient aryl halides.[3][]
-
Alkylation and Acylation Reactions : The phenoxide oxygen readily attacks alkylating and acylating agents.[11]
-
Kolbe-Schmitt Reaction : A reaction of paramount industrial importance where potassium phenoxide is carboxylated with carbon dioxide under pressure and heat to produce hydroxybenzoic acids, such as salicylic acid (a precursor to aspirin).[3][19][20][21]
-
Part 3: Experimental Protocols
Laboratory-Scale Synthesis of Potassium Phenoxide
The most direct method for synthesizing potassium phenoxide is through a classic acid-base reaction. The following protocol is adapted from established procedures.[1][22]
Principle: Phenol, a weak acid, reacts with the strong base potassium hydroxide (KOH) in an irreversible neutralization reaction to form potassium phenoxide and water. The product is isolated by removing the water.
Materials and Equipment:
-
Phenol (freshly distilled for high purity)
-
Potassium hydroxide (KOH) pellets or flakes
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4.1 g (1.0 eq, ~30 mmol) of potassium hydroxide in 20 mL of distilled water. Causality Note: Using a stoichiometric amount of KOH ensures complete conversion of the phenol. The reaction is exothermic, so initial dissolution should be done with care.
-
Addition of Phenol: To the stirring KOH solution, add 2.9 g (~30 mmol) of freshly distilled phenol at room temperature.[22] Causality Note: Phenol is added to the base to ensure that the reaction medium remains basic, preventing any potential side reactions.
-
Reaction: Allow the solution to stir at room temperature for 30 minutes to ensure the reaction goes to completion.[22] The formation of the potassium phenoxide salt increases its solubility in the aqueous medium.
-
Isolation: Remove the water solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (50-60 °C) to avoid decomposition. Continue evaporation until a solid white or off-white residue is obtained.
-
Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70 °C for several hours, or in a desiccator over a strong drying agent (like P₂O₅), until a constant weight is achieved. This step is critical to remove residual water, as the product is hygroscopic.
-
Yield and Storage: The expected yield is approximately 3.9 g (98%).[22] The final product should be stored immediately in a tightly sealed container in a dry environment.
Caption: Workflow for the synthesis of potassium phenoxide.
Part 4: Safety and Handling
As a reactive and corrosive compound, potassium phenoxide must be handled with appropriate safety measures.
-
Corrosivity: The compound is corrosive and can cause irritation or burns upon contact with skin or eyes.[11] Always use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hygroscopic Nature: Due to its tendency to absorb moisture from the air, containers should be kept tightly closed and stored in a dry, desiccated environment.[3][10]
-
Toxicity: Systemic effects upon ingestion, inhalation, or significant dermal absorption are expected to be similar to those of phenol toxicity.[23] Work should be conducted in a well-ventilated area or a chemical fume hood. In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[23]
Conclusion
Potassium phenoxide is a fundamentally important reagent whose utility in organic synthesis is well-established. Its structural features, particularly the resonance stabilization of the phenoxide anion, give rise to a powerful combination of basicity and nucleophilicity. From the industrial-scale Kolbe-Schmitt reaction to a multitude of laboratory transformations, potassium phenoxide enables the efficient formation of carbon-oxygen bonds, making it an indispensable tool for chemists in research and development. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full synthetic potential safely and effectively.
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Dinnebier, R. E., et al. (1998). Powder Structure Solutions of the Compounds Potassium Phenoxide-Phenol: C(6)H(5)OK.xC(6)H(5)OH (x = 2, 3). Inorganic Chemistry, 37(1), 142-148. Retrieved from [Link]
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